Piperazine-2,3,5-trione

説明

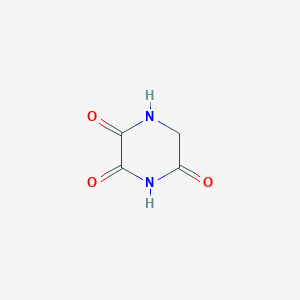

Piperazine-2,3,5-trione is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₃. It is characterized by a six-membered ring containing two nitrogen atoms and three carbonyl groups at positions 2, 3, and 5. This compound is known for its applications in various fields, including the food industry as a sweetener and in pharmaceuticals as an anti-inflammatory agent .

準備方法

Synthetic Routes and Reaction Conditions: Piperazine-2,3,5-trione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with carbonyl compounds under acidic conditions. Another method includes the reaction of piperazine with phosgene or its derivatives, followed by oxidation to introduce the carbonyl groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The process typically includes the use of metal catalysts supported on polymeric resins to facilitate the cyclization and oxidation reactions .

化学反応の分析

Types of Reactions: Piperazine-2,3,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can have different pharmacological properties .

科学的研究の応用

Chemical Synthesis

Piperazine-2,3,5-trione serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex heterocyclic compounds. Its ability to undergo cyclization reactions makes it valuable in synthesizing various derivatives that exhibit diverse biological activities.

Synthetic Routes

- Cyclization of 1,2-diamine Derivatives : This method involves reacting diamines with carbonyl compounds under acidic conditions.

- Reaction with Phosgene : Piperazine reacts with phosgene or its derivatives, followed by oxidation to introduce carbonyl groups.

Biological Applications

Research has identified this compound as a potential enzyme inhibitor, particularly against phosphatases. This inhibition can modulate cellular processes such as signal transduction pathways involved in inflammation and cell growth.

Case Study: Antibacterial Activity

A study isolated new piperazine-triones from marine-derived Streptomycetes, demonstrating moderate antibacterial activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values were reported at 12.5 μg/mL for one derivative . This highlights the compound's potential in developing antibacterial agents.

Pharmaceutical Applications

This compound and its derivatives are being explored for their anti-inflammatory and antimicrobial properties. The compound's structural features make it a candidate for drug development aimed at treating various diseases.

Industrial Applications

In addition to its pharmaceutical potential, this compound finds applications in the food industry as a non-nutritive sweetener and is utilized in producing flame retardants. Its chemical stability and reactivity make it suitable for these industrial uses.

Data Table: Summary of Applications

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | Synthesis of complex derivatives |

| Biology | Enzyme inhibitor (phosphatases) | Antibacterial activity against Staphylococcus aureus |

| Medicine | Anti-inflammatory and antimicrobial properties | Derivatives showing significant biological activity |

| Industry | Non-nutritive sweetener; flame retardants | Used in food production and material safety |

作用機序

The mechanism of action of piperazine-2,3,5-trione involves its interaction with specific molecular targets. It acts as an inhibitor of phosphatases, enzymes that remove phosphate groups from proteins. By inhibiting these enzymes, this compound can modulate various cellular processes, including signal transduction pathways involved in inflammation and cell growth .

類似化合物との比較

Dithiodioxopiperazine: Known for its cytotoxic properties.

12-Demethyl-12-oxodehydroechinulin: Exhibits cytotoxic activity.

Gliocladine C: A natural product with antimicrobial properties.

Lasiodiplines A: Known for their antiviral activity.

MPC 1001F and MPC 1001H: Antiviral compounds.

Rubrumline L: Exhibits antiviral properties.

Neoechinuline: Known for its antimicrobial activity.

Variecolorin J: Exhibits antimicrobial properties.

Uniqueness: Piperazine-2,3,5-trione is unique due to its ability to inhibit phosphatases, making it a valuable compound in the study of enzyme regulation and potential therapeutic applications. Its structural features, including the three carbonyl groups, provide distinct reactivity compared to other similar compounds .

生物活性

Piperazine-2,3,5-trione is a heterocyclic organic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (C₄H₄N₂O₃) features a six-membered ring containing two nitrogen atoms and three carbonyl groups located at positions 2, 3, and 5. Its unique structure allows for diverse reactivity and interaction with biological targets, making it an interesting compound for research in pharmacology and biochemistry.

Biological Activities

This compound has been studied for various biological activities:

- Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activity. For example, piperazine derivatives have been incorporated into compounds that demonstrate significant efficacy against viral pathogens .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further development in treating infections.

- Enzyme Inhibition : this compound acts as an inhibitor of phosphatases—enzymes that remove phosphate groups from proteins. This inhibition can modulate cellular processes linked to inflammation and cell growth .

The mechanism by which this compound exerts its biological effects involves:

- Phosphatase Inhibition : By inhibiting phosphatases, the compound can alter signal transduction pathways that are crucial for various cellular functions.

- Interaction with Viral Proteins : In antiviral applications, the compound may interact with viral proteins through hydrogen bonding and other non-covalent interactions, disrupting viral replication processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that piperazine derivatives showed significant antiviral activity against Potato Virus Y (PVY), with curative and protective effects comparable to established antiviral agents .

- Another investigation into the antimicrobial properties of piperazine derivatives found that they effectively inhibited the growth of several bacterial strains. The structural characteristics of these compounds were linked to their enhanced biological activity .

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₄H₄N₂O₃ | Three carbonyl groups; phosphatase inhibitor |

| Dithiodioxopiperazine | C₈H₈N₂O₄S₂ | Known for cytotoxic properties |

| 12-Demethyl-12-oxodehydroechinulin | C₁₃H₁₅N₃O₂ | Exhibits cytotoxic activity |

| 1-Methylpiperazine | C₇H₁₄N₂ | Used in various chemical syntheses |

The unique arrangement of carbonyl groups in this compound contributes to its distinct reactivity compared to other piperazine derivatives.

特性

IUPAC Name |

piperazine-2,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-5-3(8)4(9)6-2/h1H2,(H,5,8)(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRCYAMOHVNOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340800 | |

| Record name | Piperazinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-48-5 | |

| Record name | Piperazinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。